2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate
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Overview
Description
2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate is a chemical compound with a unique molecular structure. It is known for its versatility and reactivity, making it valuable in various scientific and industrial applications. The compound has a molecular weight of 348.349 g/mol and is often used in research due to its distinct properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate typically involves the esterification of phenyl 2-hydroxybenzoate with phenylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl 2-hydroxybenzoates.
Scientific Research Applications
2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for its analgesic and anti-inflammatory properties.
Industry: In the production of polymers, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-hydroxybenzoate
- Phenylmethoxycarbonyl chloride
- 2-Hydroxybenzoic acid
Comparison
Compared to similar compounds, 2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate is unique due to its dual functional groups, which provide a combination of reactivity and selectivity. This makes it more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C21H16O5 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2-phenylmethoxycarbonylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C21H16O5/c22-18-12-6-4-10-16(18)21(24)26-19-13-7-5-11-17(19)20(23)25-14-15-8-2-1-3-9-15/h1-13,22H,14H2 |
InChI Key |
CZYXNGZMDCJSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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